CDK1/Cyclin B Inhibition: Direct Head-to-Head Comparison with 3,4,6,7-Tetramethoxyphenanthrene-2,8-diol
In a direct head-to-head comparison from the same study, 3,4,6-trimethoxyphenanthrene-2,7-diol (compound 3) inhibited CDK1/cyclin B with an IC₅₀ of 0.2 μM, compared to an IC₅₀ of 0.07 μM for the co-isolated new phenanthrene 3,4,6,7-tetramethoxyphenanthrene-2,8-diol (compound 1). Both compounds also showed moderate cytotoxic activities against KB, MCF7, and K562 cell lines .
| Evidence Dimension | CDK1/cyclin B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 μM |
| Comparator Or Baseline | 3,4,6,7-Tetramethoxyphenanthrene-2,8-diol (compound 1): IC₅₀ = 0.07 μM |
| Quantified Difference | 2.86-fold less potent than compound 1; still in the sub-micromolar range |
| Conditions | CDK1/cyclin B enzyme inhibition assay; EtOAc extract of whole Appendicula reflexa plant pre-screened at 10 μg/mL; isolated compounds tested as pure substances |
Why This Matters
This compound offers a well-characterized sub-micromolar CDK1/cyclin B inhibitory scaffold distinct from the more potent tetramethoxy analog, providing a reference point for structure-activity relationship (SAR) studies around the 3,4,6-trimethoxy substitution motif.
- [1] Apel C, Dumontet V, Lozach O, Meijer L, Guéritte F, Litaudon M. Phenanthrene derivatives from Appendicula reflexa as new CDK1/cyclin B inhibitors. Phytochemistry Letters, 2012, 5(4), 814–818. DOI: 10.1016/j.phytol.2012.09.008 View Source
